3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl

Description

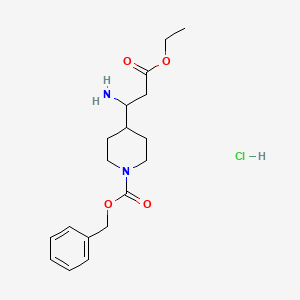

3-Amino-3-(4'-benzyloxycarbonyl (Cbz)piperidine)propionic acid ethyl ester hydrochloride (CAS: 886362-29-4) is a synthetic compound featuring a piperidine ring substituted with a Cbz-protected amine, a propionic acid ethyl ester moiety, and a hydrochloride counterion. The Cbz group is a widely used amine-protecting group in peptide synthesis, offering stability under acidic and basic conditions while being removable via catalytic hydrogenation or hydrogenolysis . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and protease inhibitors. Its ethyl ester enhances solubility in organic solvents, facilitating coupling reactions in multi-step syntheses .

Properties

IUPAC Name |

benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4.ClH/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14;/h3-7,15-16H,2,8-13,19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXRHYGMDWQCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-30-8 | |

| Record name | 4-Piperidinepropanoic acid, β-amino-1-[(phenylmethoxy)carbonyl]-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4’-cbz)piperidine-propionic acid ethyl ester hydrochloride typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a cbz group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of automated reactors and purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4’-cbz)piperidine-propionic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

Synthesis of α-Amino Acids

CBZ-piperidine serves as an important intermediate in the synthesis of α-amino acids. The compound is utilized in asymmetric synthesis methods, enabling the production of chiral amino acids with high enantiomeric purity. Recent studies have highlighted the effectiveness of catalytic systems involving CBZ-piperidine for achieving high yields and selectivity in the formation of amino acid derivatives .

Table 1: Comparison of Synthesis Methods Using CBZ-Piperidine

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Rhodium-catalyzed hydrogenation | 90 | >97 | |

| Pd-catalyzed cross-coupling | 85 | 92 | |

| Direct amination | 80 | 95 |

Drug Development and Pharmacology

CBZ-piperidine derivatives have been investigated for their pharmacological properties, particularly as ligands for opioid receptors. Research has indicated that modifications to the piperidine structure can enhance binding affinity and selectivity towards kappa-opioid receptors, which are implicated in pain modulation and other therapeutic areas .

Case Study: Kappa Opioid Receptor Agonists

A study demonstrated that certain analogs of CBZ-piperidine exhibited potent agonistic activity at kappa-opioid receptors, suggesting potential applications in treating pain and mood disorders. These findings support further exploration into the therapeutic benefits of CBZ-piperidine derivatives .

Applications in Material Science

Beyond medicinal chemistry, CBZ-piperidine has applications in material science, particularly in the development of polymeric materials and coatings. Its ability to act as a functional monomer allows for the synthesis of polymers with tailored properties, such as enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 3-Amino-3-(4’-cbz)piperidine-propionic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cbz group can enhance the compound’s stability and bioavailability. The ethyl ester group can undergo hydrolysis to release the active form of the compound .

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- Cbz Group Limitations: The presence of the Cbz group complicates ester hydrolysis due to steric and electronic interference, necessitating alternative synthetic routes (e.g., macrolactamization or hydrogenolysis) .

- Structural Flexibility : Piperidine derivatives offer greater conformational flexibility than pyrrolidine analogues, impacting target selectivity in drug design .

- Ester Stability : Ethyl esters balance solubility and stability, but benzyl esters may be preferable for prolonged storage despite requiring harsher cleavage conditions .

Biological Activity

3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the coupling of piperidine derivatives with appropriate amino acids. The process may utilize various coupling agents and solvents to achieve optimal yields and purity.

Antiviral Properties

Recent studies have demonstrated that compounds similar to 3-Amino-3-(4'-cbz)piperidine-propionic acid exhibit antiviral activities. For instance, β-amino acid moiety-containing heterocycles have shown effectiveness against viruses such as HSV-1 and VSV, suggesting that structural analogs could possess similar properties .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies indicated that derivatives of amino acids can inhibit cell growth, with some exhibiting IC50 values in the low micromolar range against cancer cell lines like HeLa and HCT-116 . The mechanism often involves induction of apoptosis and cell cycle arrest.

The biological activity of 3-Amino-3-(4'-cbz)piperidine-propionic acid may be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymes : Some studies suggest that similar compounds can inhibit key enzymes involved in metabolic pathways, which may contribute to their anticancer and antiviral effects .

- Cellular Uptake : The presence of the piperidine ring may facilitate cellular uptake, enhancing the bioavailability of the compound within target cells .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Antiviral Efficacy : A study demonstrated that compounds with similar structures effectively inhibited viral replication in Vero cells infected with HSV-1, showcasing a therapeutic index that supports their potential use in antiviral therapies .

- Anticancer Studies : Research involving the application of these compounds on glioma cell lines revealed promising results, with certain derivatives leading to significant reductions in cell viability .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.